![molecular formula C21H19ClFN3OS B3003999 4-(benzylamino)-N-(3-methoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1112301-03-7](/img/structure/B3003999.png)
4-(benzylamino)-N-(3-methoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a pyrazolopyridine derivative. Pyrazolopyridines are a class of compounds that have been studied for their diverse biological activities . The presence of the benzylamino and methoxypropyl groups may also influence the properties and potential applications of this compound.
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step processes involving reactions like Friedel Crafts acylation and nitration .科学的研究の応用
- Application : The compound acts as a PPARα-selective activator. It binds to the ligand-binding domain (LBD) of PPARα, forming a hydrogen-bond network involving helix 12. Its unique phenyl side chain occupies a cavity rarely accessed by other PPARα agonists. This feature contributes to subtype selectivity and improved activity .
- Application : Researchers have explored synthetic strategies to prepare (−)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol, controlling relative and absolute stereochemistry. Rhodium-catalyzed asymmetric hydrogenation is one such approach .
- Application : The compound’s derivatives, especially those containing the BTP (benzo[4,5]thieno[2,3-b]pyridine) moiety, exhibit high triplet energy. These materials can serve as bipolar hosts in OLEDs .
PPARα Activation for Dyslipidemia Treatment
Chiral 4-Amino-3-Hydroxy Piperidine Synthesis
High Triplet Energy Materials
作用機序
Target of Action
The primary target of 4-(benzylamino)-N-(3-methoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is the peroxisome proliferator-activated receptor α (PPARα) . PPARα is a ligand-activated transcriptional factor involved in regulating fatty acid metabolism .
Mode of Action
This compound acts as a small-molecule agonist of PPARα . The crystal structures of the complexes showed that they form a canonical hydrogen-bond network involving helix 12 in the ligand-binding domain (LBD), which is thought to be essential for PPARα activation . The phenyl side chain of the compounds occupies a small cavity between ile272 and ile354, which is rarely accessed by fibrates . This unique feature may be essential for subtype selectivity and combine with the well-characterized binding mode of fibrates to improve activity .
Biochemical Pathways
Activation of PPARα results in a substantial reduction in serum triglycerides, increase in HDL cholesterol, and improvement in insulin sensitivity . Therefore, PPARα has been recognized as a relevant drug target for metabolic syndrome, type 2 diabetes, and coronary atherosclerosis .
Result of Action
The activation of PPARα by these compounds can lead to changes in gene expression that regulate fatty acid metabolism . This can result in a decrease in serum triglycerides and an increase in HDL cholesterol, which can have beneficial effects on metabolic health .
特性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-6-[(4-fluorophenyl)methyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3OS/c22-16-5-1-15(2-6-16)13-28-21-24-19-9-10-26(12-18(19)20(27)25-21)11-14-3-7-17(23)8-4-14/h1-8H,9-13H2,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPPKLRFTCSPBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(NC2=O)SCC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzylamino)-N-(3-methoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。